molecular formula C24H27N3O B11538005 N'-[(1E)-1-(4-tert-butylphenyl)ethylidene]-2-(naphthalen-2-ylamino)acetohydrazide (non-preferred name)

N'-[(1E)-1-(4-tert-butylphenyl)ethylidene]-2-(naphthalen-2-ylamino)acetohydrazide (non-preferred name)

Cat. No.: B11538005
M. Wt: 373.5 g/mol
InChI Key: RLZWRLWUTIEQIT-YZSQISJMSA-N
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Description

  • N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]-2-(naphthalen-2-ylamino)acetohydrazide is a complex organic compound.
  • Its structure consists of a central hydrazide group (N’-NH-CO-NH-) flanked by two aromatic moieties: a substituted benzylidene group and a naphthalen-2-ylamino group.
  • The compound’s non-preferred IUPAC name reflects its structural features.
  • Preparation Methods

    • Synthetic routes for this compound involve condensation reactions.
    • One common method is the reaction between an aldehyde (such as benzaldehyde) and an aminoacetohydrazide (e.g., naphthalen-2-ylaminoacetohydrazide).
    • Industrial production methods may vary, but they typically optimize yield and purity.
  • Chemical Reactions Analysis

      Reactions: N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]-2-(naphthalen-2-ylamino)acetohydrazide can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example

      Major Products: These reactions yield derivatives with modified functional groups.

  • Scientific Research Applications

      Chemistry: Investigate its reactivity, coordination chemistry, and ligand properties.

      Biology: Explore its potential as a bioactive compound (e.g., enzyme inhibitors, receptor ligands).

      Medicine: Assess its pharmacological properties (e.g., anticancer, antimicrobial).

      Industry: Evaluate its use in materials science (e.g., dyes, catalysts).

  • Mechanism of Action

    • The compound’s effects likely involve interactions with specific molecular targets.
    • Further research is needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

      Uniqueness: Highlight its distinctive features, such as the tert-butylphenyl substituent and naphthalen-2-ylamino group.

      Similar Compounds: While I don’t have a specific list, explore related hydrazides and benzylidene derivatives.

    Remember that scientific advancements may reveal more about this compound over time.

    Properties

    Molecular Formula

    C24H27N3O

    Molecular Weight

    373.5 g/mol

    IUPAC Name

    N-[(E)-1-(4-tert-butylphenyl)ethylideneamino]-2-(naphthalen-2-ylamino)acetamide

    InChI

    InChI=1S/C24H27N3O/c1-17(18-9-12-21(13-10-18)24(2,3)4)26-27-23(28)16-25-22-14-11-19-7-5-6-8-20(19)15-22/h5-15,25H,16H2,1-4H3,(H,27,28)/b26-17+

    InChI Key

    RLZWRLWUTIEQIT-YZSQISJMSA-N

    Isomeric SMILES

    C/C(=N\NC(=O)CNC1=CC2=CC=CC=C2C=C1)/C3=CC=C(C=C3)C(C)(C)C

    Canonical SMILES

    CC(=NNC(=O)CNC1=CC2=CC=CC=C2C=C1)C3=CC=C(C=C3)C(C)(C)C

    Origin of Product

    United States

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